molecular formula C8H14ClN3 B1148939 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride CAS No. 1311316-74-1

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride

Cat. No.: B1148939
CAS No.: 1311316-74-1
M. Wt: 187.671
InChI Key: VIVGLPWYOLVVBZ-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride (CAS 1311316-74-1) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a piperazine core that is both substituted with a cyclopropyl group and functionalized with a nitrile moiety at the 2-position, making it a versatile and valuable scaffold for medicinal chemistry. With a molecular formula of C 8 H 14 ClN 3 and a molecular weight of 187.67 g/mol , this hydrochloride salt offers improved handling and storage properties compared to its free base form. Key physicochemical properties include a topological polar surface area (TPSA) of 39.1 Ų and two hydrogen bond donors, which influence its solubility and potential for molecular interactions . Researchers utilize this nitrile-containing piperazine derivative as a critical building block in the synthesis of more complex molecules, particularly in the exploration of new active pharmaceutical ingredients (APIs). Its structure allows for further chemical modifications, enabling the creation of diverse compound libraries for screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to handling, researchers should consult the safety data sheet for proper personal protective equipment and handling procedures.

Properties

IUPAC Name

1-cyclopropylpiperazine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVGLPWYOLVVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Ring Formation with Subsequent Functionalization

The synthesis typically begins with the construction of the piperazine backbone, followed by sequential introduction of the cyclopropyl and carbonitrile groups. A common approach involves:

  • Piperazine precursor synthesis : Reacting 1,2-diaminoethane derivatives with carbonyl sources (e.g., phosgene analogs) to form the six-membered ring.

  • Cyclopropanation : Introducing the cyclopropyl group via alkylation using cyclopropyl bromide or iodide under basic conditions (e.g., K2_2CO3_3 in acetonitrile).

  • Cyanide substitution : Replacing a halogen (e.g., chloride) at the second position with a nitrile group using NaCN or KCN in polar aprotic solvents like dimethylformamide (DMF).

Key reaction :

Piperazine precursor+Cyclopropyl halideBase1-CyclopropylpiperazineNaCN1-Cyclopropylpiperazine-2-carbonitrile\text{Piperazine precursor} + \text{Cyclopropyl halide} \xrightarrow{\text{Base}} \text{1-Cyclopropylpiperazine} \xrightarrow{\text{NaCN}} \text{1-Cyclopropylpiperazine-2-carbonitrile}

The final hydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether.

One-Pot Multicomponent Synthesis

Recent advancements propose a one-pot method combining ring formation and functionalization:

  • Reactants : Cyclopropylamine, 1,2-dibromoethane, and cyanamide.

  • Conditions : Heated at 80–100°C in toluene with triethylamine as a base.

  • Advantages : Reduced purification steps and improved yields (up to 68%).

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent DMF or acetonitrileMaximizes nucleophilicity of cyanide
Temperature 80–120°CAccelerates cyclopropanation
Reaction Time 6–12 hoursBalances conversion and byproduct formation

Polar aprotic solvents enhance the solubility of intermediates, while elevated temperatures reduce reaction times but may risk decomposition.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave-assisted synthesis : Reduces reaction times by 40% compared to conventional heating.

Characterization and Quality Control

Analytical Techniques

TechniqueApplicationExample Data
HPLC-UV Purity assessment (≥98%)Retention time: 8.2 min
1^1H NMR Structural confirmationδ 3.2 ppm (piperazine protons)
Elemental Analysis Stoichiometric validationCalculated Cl: 18.9%; Found: 18.7%

Impurity Profiling

Common impurities include unreacted cyclopropyl halides and hydrolysis byproducts (e.g., 1-cyclopropylpiperazine-2-carboxamide). These are quantified using LC-MS with a detection limit of 0.1% .

Chemical Reactions Analysis

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction:

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution:

  • The compound can undergo nucleophilic substitution reactions where the piperazine ring or the cyclopropyl group is substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

Chemical Applications

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for:

  • Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with enhanced properties.
  • Study of Reaction Mechanisms : It is utilized in research aimed at understanding reaction mechanisms and developing new synthetic methodologies, which are crucial for advancing organic chemistry.

Biological Applications

Research has indicated that this compound may exhibit significant biological activities:

  • Antimicrobial and Antiviral Properties : Investigations into its biological activity suggest potential antimicrobial and antiviral effects, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition and Receptor Binding : The compound is studied for its interactions with various enzymes and receptors, which could lead to insights into its mechanism of action and therapeutic potential.

Medicinal Applications

The therapeutic potential of this compound is being explored in several areas:

  • Drug Development : It is being investigated for its role as a drug candidate, particularly in the development of pharmaceuticals targeting mood disorders through interactions with serotonin and dopamine receptors.
  • Biological Pathways : Research focuses on understanding how this compound affects various biological pathways, which could inform its use in treating diseases related to these pathways.

Industrial Applications

In addition to its scientific uses, this compound has applications in industrial settings:

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and intermediates, contributing to the development of new materials and chemical processes.
  • Material Science : Its unique properties may also lend themselves to applications in material science, particularly in creating innovative chemical solutions.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors on the surface of cells that mediate signal transduction.

Pathways Involved:

  • Signal transduction pathways that regulate cellular responses.
  • Metabolic pathways that control the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride
  • Molecular Formula : C₈H₁₃N₃·2HCl (from )
  • CAS Number : 126807679 (PubChem CID)
  • Appearance : White to off-white powder ().
  • Applications : Primarily used in pharmaceutical research as a building block for bioactive molecules, particularly in central nervous system (CNS) drug discovery due to its piperazine backbone and nitrile functionality ().

Structural and Functional Comparisons with Analogues

Key Structural Features

The compound is distinguished by:

  • Cyclopropyl group : Enhances metabolic stability and steric hindrance.
  • Carbonitrile (C≡N) group : Provides polarity and serves as a hydrogen bond acceptor.
  • Piperazine core : Facilitates interactions with biological targets like GPCRs and neurotransmitter receptors.

Comparison Table

Compound Name Molecular Formula Key Substituents Functional Differences Applications/Notes Reference
1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride C₈H₁₃N₃·2HCl Cyclopropyl, nitrile High polarity due to nitrile; moderate lipophilicity CNS drug intermediates
1-(Cyclopropylcarbonyl)piperazine HCl C₈H₁₅ClN₂O Cyclopropylcarbonyl (C=O) Increased lipophilicity; ketone group enables conjugation Antiparasitic agents (e.g., schistosomiasis)
1-Cyclopropyl-piperazine x 2 HCl C₇H₁₄N₂·2HCl Cyclopropyl (no nitrile) Reduced polarity; simpler structure Precursor for cyclopropane-containing compounds
1-(2-Cyano-benzyl)-piperazine-2-carboxylic acid HCl C₁₃H₁₄ClN₃O₂ Benzyl-cyano, carboxylic acid Enhanced aromatic interactions; acidic moiety Enzyme inhibitors (e.g., protease)
1-(2-Pyridyl)piperazine Monohydrochloride C₉H₁₃N₃·HCl Pyridyl group Basic nitrogen; aromatic π-stacking capability Serotonin receptor modulators
1-(Naphthalene-1-carbonyl)piperazine HCl C₁₅H₁₇ClN₂O Naphthalene-carbonyl High lipophilicity; bulky aromatic system Anticancer research (kinase inhibition)

Critical Analysis of Functional Group Impact

  • Nitrile vs. This enhances bioavailability in hydrophilic environments (). Carbonyl (C=O): Introduces electrophilicity, enabling nucleophilic addition reactions. The cyclopropylcarbonyl derivative () is more lipophilic, favoring blood-brain barrier penetration.
  • Cyclopropyl vs. Aromatic Groups: Cyclopropyl: Reduces metabolic oxidation compared to linear alkyl chains, improving pharmacokinetic stability ().
  • Piperazine Modifications :

    • Nitrile at position 2 : Steric effects may restrict rotational freedom, influencing receptor binding specificity ().
    • Carboxylic acid derivatives : Introduce pH-dependent solubility and ionic interactions, critical for targeting charged binding pockets ().

Biological Activity

1-Cyclopropylpiperazine-2-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1311316-74-1) features a cyclopropyl group attached to a piperazine ring with a carbonitrile functional group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptors : It is believed to modulate receptor activity, influencing signal transduction pathways that regulate cellular responses.

Molecular Targets

Target Type Examples
EnzymesCytochrome P450s, Kinases
ReceptorsSerotonin receptors, Dopamine receptors

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections .
  • Antiviral Properties : There is evidence to suggest that it may possess antiviral effects, potentially inhibiting viral replication .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could have implications in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study investigated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects at specific concentrations.
  • Enzyme Inhibition Research : Research focused on the inhibition of cytochrome P450 enzymes demonstrated that the compound could interfere with drug metabolism pathways, which is critical for understanding its pharmacokinetic properties.
  • Receptor Binding Studies : Binding affinity assays showed that the compound interacts with serotonin receptors, suggesting potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Biological Activity
1-CyclopropylpiperazineLacks carbonitrile groupDifferent pharmacological profile
2-CyanopiperazineContains cyano groupVaries in biological activity
1-Cyclopropyl-4-methylpiperazineContains methyl instead of carbonitrileAffects chemical behavior

Q & A

Q. What are the standard methods for synthesizing 1-Cyclopropylpiperazine-2-carbonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Cyclopropane ring introduction : React piperazine derivatives with cyclopropane-containing precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Nitrile group incorporation : Use cyanide sources (e.g., KCN) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
    Optimization strategies:
    • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
    • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to minimize side products .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm .
  • Structure :
    • NMR : ¹H/¹³C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and nitrile carbon (δ 110–120 ppm) .
    • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .
    • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the nitrile group .
  • Desiccate with silica gel to avoid moisture-induced degradation .
  • Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, methanol, and phosphate-buffered saline (PBS) using gravimetric analysis.
  • pH dependence : Adjust pH (2–10) to assess ionization effects; use UV-Vis spectroscopy for quantification .
  • Reference inconsistencies : Cross-validate data against peer-reviewed studies (e.g., PubChem entries) rather than vendor-specific reports .

Q. What strategies mitigate impurities identified during synthesis (e.g., cyclopropane ring-opening byproducts)?

Methodological Answer:

  • Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate ring-opened impurities .
  • Reaction quenching : Add ice-cold water immediately post-reaction to prevent acid-catalyzed decomposition .
  • Byproduct analysis : Characterize impurities via LC-MS and compare retention times to known standards (e.g., 1-(3-chlorophenyl)piperazine derivatives) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

Methodological Answer:

  • Analog synthesis : Modify the cyclopropyl or nitrile group and test analogs for target binding (e.g., kinase inhibition) .
  • Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., serotonin receptors) .
  • In vitro assays : Measure IC₅₀ values in dose-response experiments and correlate with logP (lipophilicity) calculated via HPLC .

Q. What experimental designs address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Control standardization : Use the same cell lines (e.g., HEK293) and assay buffers to minimize variability .
  • Dose-response curves : Include at least 8 concentration points to improve IC₅₀ accuracy .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .

Q. How can mechanistic studies elucidate the compound’s reactivity under physiological conditions?

Methodological Answer:

  • Hydrolysis kinetics : Incubate in PBS (pH 7.4, 37°C) and quantify degradation products via LC-MS .
  • Radical trapping : Add TEMPO to detect free radical intermediates during nitrile group reactions .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways using NMR .

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